molecular formula C18H17ClN2O B2712537 2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide CAS No. 904627-42-5

2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide

Cat. No.: B2712537
CAS No.: 904627-42-5
M. Wt: 312.8
InChI Key: XDOHVAFWTGPZAS-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide (CAS 904627-42-5) is a synthetic organoheterocyclic compound of high interest in medicinal chemistry research. With a molecular formula of C18H17ClN2O and a molecular weight of 312.80 g/mol, this 95% pure reagent serves as a versatile chemical intermediate . Compounds based on the indole-acetamide structure are actively investigated for their antiviral properties, particularly as inhibitors of viral RNA-dependent RNA polymerase (RdRp), a key target for coronaviruses like SARS-CoV-2 and other human coronaviruses such as HCoV-OC43 . Related structural analogs have also demonstrated promising fungistatic activity and are explored as potential carbonic anhydrase inhibitors, indicating broad applicability in developing enzyme-targeted therapies . This product is supplied For Research Use Only. It is strictly not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, as it may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation .

Properties

IUPAC Name

2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O/c19-10-18(22)21-11-15(13-6-2-1-3-7-13)16-12-20-17-9-5-4-8-14(16)17/h1-9,12,15,20H,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOHVAFWTGPZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)CCl)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide typically involves the reaction of indole derivatives with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride . The general reaction scheme is as follows:

    Starting Materials: Indole derivative, chloroacetyl chloride, triethylamine.

    Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen).

    Procedure: The indole derivative is dissolved in the anhydrous solvent, and triethylamine is added to the solution. Chloroacetyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of 2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The indole moiety can undergo oxidation reactions to form corresponding oxindole derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of N-substituted acetamide derivatives.

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with indole structures often exhibit significant anticancer properties. 2-Chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide has been synthesized and screened for cytotoxic and anti-proliferative activities against various cancer cell lines. Studies have demonstrated that this compound can inhibit cell proliferation, making it a potential candidate for cancer therapy .

Case Studies and Research Findings

Several studies have documented the biological activities of 2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide:

  • Cytotoxicity Assays : In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity .
  • Pharmacological Screening : High-throughput screening of libraries containing similar compounds has identified 2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide as a promising lead in drug development due to its selective inhibition of specific enzymes involved in tumor progression .
  • Comparative Studies : Comparative analysis with structurally related compounds has highlighted the unique efficacy of 2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide, particularly in terms of selectivity and potency against targeted receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Indole-Acetamides

(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide
  • Structure : Shares the indole-phenylethyl backbone but lacks the chloroacetamide group. Instead, it has a simple acetamide linkage.
  • Properties : Crystallizes in an orthorhombic system (space group P2₁2₁2₁) with distinct hydrogen-bonding patterns, influencing its stability and solubility .
  • Applications : Used as a chiral intermediate in alkaloid synthesis .
2-Chloro-N-(2-(1H-indol-3-yl)ethyl)acetamide
  • Structure : Replaces the phenylethyl group with a simpler ethyl chain (C₁₂H₁₃ClN₂O).
  • Synthesis : Prepared via chloroacetylation of tryptamine derivatives .

Phenoxy and Heterocyclic Derivatives

2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-thiadiazol-2-yl}-acetamide (7d)
  • Structure: Incorporates a thiadiazole-pyridinyl scaffold and a fluorophenoxy group.
  • Activity : Exhibits potent anticancer activity (IC₅₀ = 1.8 µM against Caco-2 cells), attributed to the electron-withdrawing fluorine and thiadiazole’s π-stacking capability .
  • Comparison : The target compound’s indole-phenyl system may offer different binding interactions compared to 7d’s heterocyclic core .
KCH-1521 (N-Acylurea Derivative)
  • Structure : Contains a benzo[d][1,3]dioxol-5-yloxy group instead of chloroacetamide.
  • Activity : Modulates talin in endothelial cells, suggesting vascular applications, unlike the anticancer focus of the target compound .

Chloroacetamides with Modified Aromatic Groups

2-Chloro-N-phenethylacetamide
  • Structure: Simplest analog with a phenethyl group (C₁₀H₁₂ClNO).
2-Chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide
  • Structure : Adds a 4-methoxy group to the phenyl ring (C₁₉H₁₉ClN₂O₃).
  • Impact : The methoxy group enhances electron density, possibly improving binding to receptors like serotonin transporters .

Biological Activity

2-Chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide is a compound that has drawn attention in medicinal chemistry due to its unique structural features, including a chloro substituent and an indole moiety. This compound, with the molecular formula C17H18ClN2OC_{17}H_{18}ClN_{2}O, is part of a broader class of compounds known for their diverse biological activities, particularly in pharmacological contexts.

Chemical Structure and Synthesis

The synthesis of 2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide can be achieved through several methods, allowing for the introduction of various functional groups that enhance its biological profile. The presence of the indole and phenylethyl groups facilitates electrophilic aromatic substitution reactions, making this compound versatile in synthetic organic chemistry.

Biological Activity Overview

Research indicates that compounds with indole structures often exhibit significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of chloroacetamides, including 2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide, display antimicrobial potential against various pathogens. These compounds were effective against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria and fungi like Candida albicans .
  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism of action may involve the induction of apoptosis or disruption of cellular signaling pathways crucial for cancer cell survival .

Antimicrobial Studies

A study screening a series of N-substituted phenyl-2-chloroacetamides revealed that compounds with halogenated substituents on the phenyl ring exhibited enhanced antimicrobial activity. Specifically, those with a 4-chlorophenyl substituent were among the most active due to their high lipophilicity, facilitating rapid penetration through cell membranes .

Compound NameStructure FeaturesBiological Activity
2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamideLacks phenylethyl groupDifferent biological activity profile
N-[4-Chlorophenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamideContains chlorophenyl substituentEnhanced selectivity towards specific receptors
5-Methylindole DerivativeMethyl substitution on indole ringAltered pharmacokinetics and bioavailability

Cytotoxicity and Cancer Research

In another study focusing on the cytotoxic effects of newly synthesized compounds, including derivatives similar to 2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide, significant cytotoxicity was observed against human liver cancer cells. The research highlighted the importance of structural modifications in enhancing the anticancer properties of indole derivatives .

The biological activity of 2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide is likely attributed to its ability to interact with specific biological targets. Interaction studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways. For instance, its potential role as an inhibitor of certain kinases or as an anti-inflammatory agent has been proposed based on its structural characteristics .

Q & A

Q. What are the common synthetic routes for 2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide?

The compound is typically synthesized via stepwise coupling reactions. A representative method involves:

  • Reacting chloroacetamide derivatives with indole-containing intermediates using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) under controlled temperatures (0–30°C) in dichloromethane (DCM).
  • Monitoring reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) and isolating intermediates through acid-base extraction .
  • Final purification via recrystallization (e.g., methanol/acetone mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm proton environments (e.g., indole NH at δ 10.5–11.0 ppm, acetamide carbonyl at δ 170–175 ppm) and carbon backbone .
  • FTIR : To identify functional groups (C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
  • X-ray crystallography : For unambiguous 3D structural determination, including dihedral angles between aromatic rings .

Q. How should intermediates be purified during synthesis?

  • Use sequential washing with 10% NaHCO₃ and brine to remove acidic/byproduct residues .
  • Employ column chromatography (silica gel, hexane:ethyl acetate gradient) for challenging separations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during coupling steps .
  • Catalyst selection : TBTU enhances amide bond formation efficiency compared to carbodiimides .
  • Solvent screening : Polar aprotic solvents (e.g., DCM, acetonitrile) improve solubility of indole intermediates .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

  • Substituent variation : Modify the phenyl or indole moieties (e.g., halogenation, methoxy groups) and assess biological activity shifts .
  • Docking studies : Compare binding affinities to target proteins (e.g., antimicrobial enzymes) using computational tools like AutoDock .

Q. How to resolve contradictions in NMR data interpretation?

  • Cross-validate with HSQC/HMBC experiments to assign overlapping signals .
  • Check for solvent artifacts (e.g., DMSO-d₆ residual peaks) and confirm purity via elemental analysis (±0.5% theoretical values) .

Q. What crystallographic methods validate the compound’s 3D structure?

  • Grow single crystals via slow evaporation (methanol/acetone) and analyze using Mo Kα radiation (λ = 0.71073 Å).
  • Calculate dihedral angles (e.g., 79.7° between dichlorophenyl and thiazol rings) to assess steric effects .

Q. How to design biological assays for evaluating anticancer potential?

  • Use in vitro cytotoxicity models (e.g., MTT assay on cancer cell lines) with IC₅₀ calculations .
  • Pair with apoptosis markers (e.g., caspase-3 activation) to confirm mechanistic pathways .

Q. What safety protocols are essential for handling this compound?

  • Refer to SDS guidelines: Use PPE (gloves, goggles), avoid inhalation, and dispose of waste in designated containers .
  • Monitor for sensitization risks via patch testing during preclinical studies .

Q. How can computational modeling predict metabolic stability?

  • Apply ADMET predictors (e.g., SwissADME) to estimate LogP (≈2.5), solubility, and cytochrome P450 interactions .
  • Validate with in vitro microsomal assays to quantify half-life and metabolite profiles .

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